2-[4-(Hydroxyimino)piperidin-1-yl]acetamide
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Overview
Description
2-[4-(Hydroxyimino)piperidin-1-yl]acetamide is a chemical compound with the molecular formula C7H13N3O2 and a molecular weight of 171.2 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxyimino)piperidin-1-yl]acetamide typically involves the reaction of piperidine derivatives with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Hydroxyimino)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitriles or oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[4-(Hydroxyimino)piperidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxyimino)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the hydroxyimino and acetamide groups.
4-Hydroxyiminopiperidine: A simpler derivative with only the hydroxyimino group.
N-Acetylpiperidine: Contains the acetamide group but lacks the hydroxyimino group.
Uniqueness: 2-[4-(Hydroxyimino)piperidin-1-yl]acetamide is unique due to the presence of both the hydroxyimino and acetamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
IUPAC Name |
2-(4-hydroxyiminopiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-7(11)5-10-3-1-6(9-12)2-4-10/h12H,1-5H2,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHVWNLLJUZCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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